3-Hexylsalicylic acid
Description
Context of Salicylic (B10762653) Acid as a Phytohormone and Bioactive Scaffold in Chemical Research
Salicylic acid (SA), a naturally occurring phenolic compound, functions as a critical phytohormone in plants, orchestrating a wide array of physiological and developmental processes. au.dkencyclopedia.pub It plays a pivotal role in regulating plant growth, photosynthesis, and responses to both biotic and abiotic stresses. au.dkmaxapress.commdpi.com A key function of SA is its role in plant immunity, where it acts as a crucial signaling molecule in activating defense mechanisms against a broad spectrum of pathogens. maxapress.comoup.comnih.gov This includes inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections. bohrium.com The biosynthesis of SA in plants occurs primarily through two distinct pathways originating from chorismate. maxapress.comnih.gov
Beyond its natural role in plants, salicylic acid serves as a fundamental "bioactive scaffold" in chemical and medicinal research. researchgate.net Its structure, featuring a phenolic ring and a carboxylic acid group, provides a versatile template for chemical modification to develop new compounds with diverse biological activities. researchgate.netblogspot.com For decades, researchers have synthesized numerous derivatives of salicylic acid to explore and enhance its inherent therapeutic properties, which include anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net This has led to the development of a wide range of pharmaceuticals and other bioactive molecules. researchgate.netresearchgate.net
Significance of Alkyl Chain Modifications in Salicylic Acid Structure for Biological Activity Modulation
Modifying the salicylic acid scaffold by introducing alkyl chains is a significant strategy for modulating its biological activity. The addition of an alkyl group, which consists of carbon and hydrogen atoms, can substantially alter the physicochemical properties of the parent molecule, such as its lipophilicity (ability to dissolve in fats and lipids), solubility, and molecular weight. ontosight.aiscialert.net
These changes directly impact how the molecule interacts with biological systems. Key points regarding alkyl chain modifications include:
Enhanced Membrane Permeability: Increasing the lipophilicity by adding an alkyl chain can improve a compound's ability to penetrate biological membranes, such as cell walls. ontosight.airesearchgate.net
Altered Biological Activity: Even minimal changes in the length of an attached alkyl chain can significantly modify the biological activity of salicylic acid derivatives. researchgate.net Studies on various alkylated salicylic acid derivatives have shown that these modifications can influence anti-inflammatory, antimicrobial, and anti-proliferative activities. ontosight.aiscialert.net
Structure-Activity Relationship (SAR): Research indicates that the position and length of the alkyl chain are critical. For instance, in some series of aliphatic acyl-salicylic acid derivatives, an increase in the alkyl chain length was found to decrease analgesic potency. unair.ac.id Conversely, for other applications, longer alkyl chains have been explored to increase hydrophobicity and interaction with specific biological targets. researchgate.net
The strategic addition of alkyl groups allows chemists to fine-tune the properties of salicylic acid, aiming for enhanced efficacy, better targeting, or novel biological functions. blogspot.comresearchgate.net
Current Research Landscape and Academic Interest in 3-Hexylsalicylic Acid
This compound is an alkyl derivative of salicylic acid that has garnered specific academic and research interest. It is structurally distinct from the more common 5-alkylsalicylic acids and esters like hexyl salicylate (B1505791), which are often used in perfumes. google.com
Current research involving this compound spans several fields:
Plant Defense Activation: Research has identified this compound as a salicylic acid analog capable of inducing plant defense responses. nih.gov Studies in Arabidopsis thaliana have shown that, like salicylic acid itself, it can induce the accumulation of NPR1, a master regulator of SA-mediated plant defense, and the expression of pathogenesis-related (PR) genes. nih.govscispace.com This suggests its potential as a novel plant activator to protect crops from disease.
Natural Product Synthesis: The synthesis of 6-hexylsalicylic acid, an isomer of this compound, has been documented as a natural product found in the essential oil of Pelargonium sidoides. uni-muenchen.de While distinct, this highlights the natural occurrence of hexyl-substituted salicylic acids and provides synthetic routes that could be adapted for the 3-hexyl isomer.
Metabolomics and Food Science: In a comparative study of different goat breeds, hexyl salicylic acid was identified as one of the metabolites found in significantly higher levels in the meat of Jining Grey goats compared to Boer goats. animbiosci.org This type of research is crucial for understanding the biochemical basis of meat quality and flavor.
Synthetic Chemistry: The synthesis of alkylsalicylic acids, including those with hexyl groups, is a subject of ongoing research, particularly concerning industrial applications like oil additives. whiterose.ac.uk While much of this work focuses on mixtures or different isomers, the underlying Friedel-Crafts chemistry and other synthetic methods are relevant to the production of this compound. whiterose.ac.uk
The interest in this compound stems from its potential to act as a functional analog of salicylic acid with modified properties conferred by the hexyl group, making it a candidate for applications in agriculture and a subject of study in biochemistry and synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30762-15-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-7-10-8-6-9-11(12(10)14)13(15)16/h6,8-9,14H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
WJCRKKDULZQKDB-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C(=CC=C1)C(=O)O)O |
Canonical SMILES |
CCCCCCC1=C(C(=CC=C1)C(=O)O)O |
Other CAS No. |
30762-15-3 |
Synonyms |
3-hexylsalicylic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Hexylsalicylic Acid
Advanced Alkylation Strategies for Salicylic (B10762653) Acid to Yield 3-Hexylsalicylic Acid
The introduction of an alkyl group onto the salicylic acid scaffold is primarily achieved through electrophilic aromatic substitution, commonly known as Friedel-Crafts alkylation. whiterose.ac.ukrsc.org This process involves reacting salicylic acid with an appropriate alkylating agent in the presence of a catalyst. The synthesis of alkylated salicylic acids is of industrial interest, as these compounds serve as intermediates for products like overbased detergents used in lubricating oils. whiterose.ac.ukgoogle.com A key challenge in synthesizing the 3-hexyl isomer is controlling the regioselectivity of the reaction.
Optimization of Reaction Parameters for Selective C-Alkylation (e.g., Temperature, Catalysts, Solvents)
The yield and product distribution of the alkylation of salicylic acid are highly dependent on several reaction parameters. The choice of catalyst, temperature, and reaction time can significantly influence the outcome. whiterose.ac.uk
Catalysts: A variety of acid catalysts are employed to facilitate the alkylation. Concentrated sulfuric acid is a common choice. whiterose.ac.uk Other catalysts, such as perfluoroalkylsulfonic acids, alkylsulfonic acids (e.g., anhydrous methanesulfonic acid), and acidic clays, have been patented for the reaction of salicylic acid with olefins. google.com The catalyst's role is to generate a carbocation from the alkylating agent (such as an alkene or alcohol), which then acts as the electrophile. whiterose.ac.uk
Temperature: The reaction temperature is a critical factor. Elevated temperatures, often in the range of 50°C to 200°C, are typically required. google.com However, excessively high temperatures can lead to undesirable side reactions and a decrease in the yield of the desired product. google.com
Reaction Duration: The length of the reaction period also affects the final product mixture. Optimization studies involve monitoring the reaction over time to determine the point at which the desired product is maximized while minimizing the formation of byproducts. whiterose.ac.uk
The following table summarizes the influence of various parameters on the alkylation of salicylic acid, based on general findings in the field.
| Parameter | Condition/Type | Effect on Alkylation | Reference |
|---|---|---|---|
| Catalyst | Sulfuric Acid | Commonly used, promotes carbocation formation. | whiterose.ac.uk |
| Alkylsulfonic Acids | Effective for alkylation with olefins. | google.com | |
| Acidic Clays | A solid catalyst option, potentially offering easier workup. | google.com | |
| Temperature | Elevated (50-200 °C) | Increases reaction rate but can promote side reactions if too high. | google.comgoogle.com |
| Alkylating Agent | Alkenes/Alcohols | Source of the alkyl group; structure (e.g., linear vs. branched) can affect reactivity and regioselectivity. | whiterose.ac.uk |
Mechanistic Investigations of Alkylation Pathways in Salicylic Acid Functionalization
The alkylation of salicylic acid proceeds through an electrophilic aromatic substitution mechanism. whiterose.ac.uk The process can be understood through the following general steps:
Formation of the Electrophile: The acid catalyst reacts with the alkylating agent (e.g., hexene or hexanol) to generate a hexyl carbocation.
Electrophilic Attack: The electron-rich aromatic ring of salicylic acid attacks the carbocation. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the ring are activating and ortho-, para-directing. However, the positions are not equivalent; the -OH group is a stronger activating group.
Rearrangement and Deprotonation: A sigma complex (or arenium ion) intermediate is formed. A proton is then eliminated from the ring to restore aromaticity, yielding the alkylated salicylic acid.
Mechanistic investigations have also explored the possibility that esters of salicylic acid act as intermediates in the alkylation reaction. whiterose.ac.uk Furthermore, detailed mechanistic studies, sometimes supported by computational methods like Density Functional Theory (DFT), can elucidate the specific transition states and reaction pathways, providing insights into the factors that control selectivity. rsc.orgruhr-uni-bochum.de
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Controlling the position of alkylation (regioselectivity) is a fundamental challenge in synthetic chemistry. chemrxiv.orgmasterorganicchemistry.com In the case of salicylic acid, direct alkylation often leads to a mixture of isomers, with the 5-alkylsalicylic acid frequently being the major product over the 3-alkyl isomer. whiterose.ac.uk
Regioselectivity: The preference for the 5-position is partly due to steric hindrance at the 3-position, which is situated between the existing hydroxyl and carboxyl groups. whiterose.ac.uk Achieving selective synthesis of this compound requires specialized strategies. One successful approach involves directed ortho-metalation. For instance, a regio- and chemoselective magnesiation of a protected salicylic acid derivative using a mixed Li/Mg base, such as magnesium bis(2,2,6,6-tetramethylpiperidide) complexed with lithium chloride (TMP₂Mg·2LiCl), has been used to prepare 6-hexylsalicylic acid (an alternative nomenclature for this compound). uni-muenchen.de This method directs the functionalization specifically to the position adjacent to the directing group.
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com While simple alkylation with a hexyl group does not create a stereocenter on the aromatic ring itself, the use of chiral alkylating agents or chiral catalysts could, in principle, lead to stereoselective synthesis if the alkyl chain contains a chiral center. Advanced strategies in related systems, such as the Birch reduction/alkylation of chiral esters of salicylic acid derivatives, demonstrate that high levels of diastereoselectivity can be achieved by using a chiral auxiliary. nih.govacs.org Such methods control the facial approach of the electrophile to the intermediate enolate, leading to a specific stereochemical outcome. nih.gov
Design and Synthesis of Novel this compound Analogs and Derivatives
The creation of analogs of this compound is essential for systematically studying how molecular structure influences chemical or biological properties.
Structure-Directed Chemical Modifications for Exploring Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) and evaluating them to determine which structural features are responsible for their properties. ug.edu.gedrugdesign.org For this compound, this could involve:
Varying the Alkyl Chain: Synthesizing analogs with different alkyl chain lengths (e.g., propyl, octyl) or branching.
Modifying the Carboxylic Acid: Converting the carboxyl group to an ester or an amide.
Altering the Phenolic Hydroxyl: Transforming the -OH group into an ether or an ester.
Introducing Additional Ring Substituents: Adding other functional groups (e.g., halogens, nitro groups) to the aromatic ring.
By designing and synthesizing such novel derivatives, researchers can build a comprehensive understanding of the molecule's behavior. nih.govrsc.orgresearchgate.net For example, in studies of other complex acids, novel analogs are designed and synthesized by targeting specific functional groups to develop potent agents, and the results are used to establish clear SARs. rsc.orgnih.govresearchgate.net
Development of Sustainable and Scalable Synthetic Protocols for this compound Production
For any chemical of industrial relevance, the development of sustainable and scalable manufacturing processes is crucial. birmingham.ac.ukrsc.org This involves adhering to the principles of green chemistry, which aim to reduce waste, lower energy consumption, and use safer materials. rsc.org
Key considerations for the sustainable production of this compound include:
Catalyst Choice: Shifting from homogeneous catalysts like sulfuric acid, which can be difficult to separate and generate waste, to heterogeneous (solid) catalysts. rsc.org Solid catalysts can be more easily recovered and reused, simplifying the process and reducing environmental impact.
Solvent Selection: Using environmentally benign solvents or developing solvent-free reaction conditions. birmingham.ac.uk
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures to reduce energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
Scalability: Ensuring that the chosen synthetic method can be safely and efficiently scaled up from the laboratory to an industrial production level. whiterose.ac.ukbirmingham.ac.uk This includes considerations for continuous manufacturing processes, which can offer better control and efficiency over traditional batch processes. rsc.org
Advanced Spectroscopic and Chromatographic Characterization of 3 Hexylsalicylic Acid
Mass Spectrometry (MS) Applications in Research
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for quantitative analysis. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of 3-hexylsalicylic acid by comparing the experimental mass to the calculated exact mass. bioanalysis-zone.com For example, the exact mass of this compound (C₁₃H₁₈O₃) can be calculated with high precision using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. alevelchemistry.co.uk
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The fragmentation pattern of this compound would likely show characteristic losses, such as the loss of a water molecule (H₂O) or a carboxyl group (COOH), and fragmentation of the hexyl chain, which can be used to confirm the structure.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for quantifying this compound in complex mixtures. chromatographyonline.comsysrevpharm.org This is essential in various research contexts, such as monitoring its concentration in biological samples during metabolic studies or determining its purity in synthetic reaction mixtures. sysrevpharm.org The method typically involves creating a calibration curve using standards of known concentration and can achieve very low limits of detection. sysrevpharm.org For enhanced accuracy, an internal standard, a compound with similar chemical properties to this compound, is often used. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Molecular Interactions
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule. rsc.org
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. specac.com The FTIR spectrum of this compound would display characteristic absorption bands for the different functional groups present. iomcworld.com A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. specac.com The C=O stretching of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. libretexts.org The O-H stretching of the phenolic group would be observed around 3200-3600 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light from a laser source. horiba.com While both techniques probe vibrational modes, their selection rules differ, meaning some vibrations may be more prominent in one spectrum than the other. americanpharmaceuticalreview.com For this compound, the C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum, appearing in the 1500-1600 cm⁻¹ region. horiba.com The symmetric stretching of non-polar bonds, such as the C-C bonds of the hexyl chain, also tend to produce strong Raman signals. researchgate.net Raman spectroscopy can be particularly useful for studying molecular interactions and conformational changes in different environments. horiba.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |
| Phenolic O-H | Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Strong |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| Carboxylic Acid C=O | Stretch | ~1700 (strong) | Moderate |
| Aromatic C=C | Stretch | 1450-1600 | Strong |
| C-O | Stretch | 1200-1300 | Moderate |
Note: These are general ranges and the exact peak positions and intensities can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Spectroscopic Signatures of Intermolecular and Intramolecular Hydrogen Bonding
The structure of this compound features both a carboxylic acid group and a hydroxyl group in an ortho position on the benzene (B151609) ring. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. This intramolecular interaction is a dominant feature that significantly influences the compound's spectroscopic properties, often in preference to intermolecular hydrogen bonding between molecules. orgchemboulder.com
In Infrared (IR) spectroscopy , this intramolecular hydrogen bond leads to characteristic changes in the O-H stretching vibrations. Unlike free hydroxyl groups which show sharp absorption bands around 3500-3600 cm⁻¹, the intramolecularly bonded hydroxyl group in salicylic (B10762653) acid derivatives exhibits a very broad and shifted absorption band at a lower frequency. uobabylon.edu.iq For compounds like methyl salicylate (B1505791), this band is centered around 3200 cm⁻¹. uobabylon.edu.iq Similarly, the O-H stretch of the carboxylic acid group is also involved in hydrogen bonding, typically appearing as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.orgpressbooks.pub
In Nuclear Magnetic Resonance (NMR) spectroscopy , the proton involved in the strong intramolecular hydrogen bond is highly deshielded. The chemical shift of the phenolic hydroxyl proton in salicylic acid derivatives is therefore found significantly downfield. For carboxylic acids, the acidic proton can appear in a broad range from 10-13 ppm. orgchemboulder.com The presence of the hexyl group at the 3-position is not expected to disrupt this intramolecular hydrogen bond, and its signatures would be clearly observable in the spectra.
| Spectroscopic Technique | Functional Group | Expected Absorption / Chemical Shift | Reason for Signature |
|---|---|---|---|
| IR Spectroscopy | Phenolic O-H | Broad band, ~3200 cm⁻¹ | Involvement in strong intramolecular hydrogen bonding with the carbonyl group. uobabylon.edu.iq |
| IR Spectroscopy | Carboxylic Acid O-H | Very broad band, 2500-3300 cm⁻¹ | Strong hydrogen bonding (dimerization and intramolecular). libretexts.orgpressbooks.pub |
| ¹H NMR Spectroscopy | Phenolic O-H | ~10-13 ppm, broad | Deshielding due to strong intramolecular hydrogen bonding. orgchemboulder.com |
| ¹H NMR Spectroscopy | Carboxylic Acid O-H | ~10-13 ppm, broad | Acidic proton in a hydrogen-bonded environment. orgchemboulder.com |
Analysis of pH-Induced Conformational Changes in Solution
The conformation and electronic structure of this compound in solution are sensitive to changes in pH due to the presence of two ionizable groups: the carboxylic acid and the phenolic hydroxyl group. UV-Vis spectroscopy is a powerful tool to monitor these changes. As the pH of the solution changes, these groups will protonate or deprotonate, altering the electronic conjugation of the molecule and, consequently, its absorption spectrum. researchgate.net
At low pH, both the carboxylic acid and the hydroxyl group are fully protonated. As the pH increases, the carboxylic acid group (pKa typically ~3-4) will deprotonate first to form the carboxylate. This is followed by the deprotonation of the phenolic hydroxyl group at a higher pH (pKa typically >8). Each deprotonation event can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. tripod.com By monitoring the absorbance at a specific wavelength as a function of pH, one can determine the pKa values of the ionizable groups and gain insight into the conformational states of the molecule in solution. tripod.comlibretexts.org For phenolic compounds, changes in pH can affect both the intensity and the location of the maximum absorbance peaks. researchgate.net
| pH Range | Dominant Species | Expected Spectral Characteristics |
|---|---|---|
| Very Acidic (e.g., pH < 2) | Fully protonated (HOOC-Ar-OH) | Baseline spectrum with a characteristic λmax. |
| Moderately Acidic (e.g., pH 4-7) | Carboxylate form (⁻OOC-Ar-OH) | Potential shift in λmax and/or change in absorbance intensity compared to the fully protonated form. tripod.com |
| Alkaline (e.g., pH > 10) | Fully deprotonated (⁻OOC-Ar-O⁻) | Further shift in λmax (often a bathochromic or red shift) and change in absorbance due to phenolate (B1203915) formation. researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for the profiling of any impurities that may be present from its synthesis or degradation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. ajol.info Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode used for this class of compounds.
A typical HPLC method for analyzing this compound would involve a C18 column and a gradient elution. The mobile phase often consists of an aqueous component, typically acidified with formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated and sharp peaks are obtained, and an organic modifier such as acetonitrile (B52724) or methanol. semanticscholar.orgresearchgate.net Detection is usually performed with a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as around 305 nm, which is a common wavelength for salicylic acid derivatives. farmaciajournal.com This method allows for the separation of this compound from starting materials, by-products, and degradation products, enabling its accurate quantification and the assessment of its purity profile. ajol.inforesearchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water ajol.info |
| Mobile Phase B | Acetonitrile ajol.info |
| Elution | Gradient (e.g., starting with a higher percentage of A, increasing B over time) |
| Flow Rate | 1.0 mL/min ajol.info |
| Detection | UV at ~305 nm farmaciajournal.com |
| Injection Volume | 10 µL farmaciajournal.com |
Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivative Analysis
Gas Chromatography (GC) is a high-resolution separation technique, but it requires that analytes be volatile and thermally stable. sigmaaldrich.com Due to its polarity and low volatility, this compound cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert the polar -OH and -COOH groups into less polar, more volatile functional groups. colostate.edu
Silylation is a common derivatization technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silyl ester and silyl ether are much more volatile and can be readily analyzed by GC.
When coupled with Mass Spectrometry (MS), GC provides powerful identification capabilities. The derivatized this compound will produce a characteristic retention time and a mass spectrum with a specific molecular ion peak and fragmentation pattern. For instance, TBDMS derivatives are known to produce characteristic fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in structure elucidation. sigmaaldrich.com This technique is highly sensitive and specific, making it ideal for detecting and identifying trace-level impurities or for metabolic studies.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) sigmaaldrich.com |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | e.g., Initial temp 100°C, ramp to 300°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Expected MS Fragments (TBDMS derivative) | M-15 ([M-CH₃]⁺), M-57 ([M-C(CH₃)₃]⁺) sigmaaldrich.com |
Computational and Theoretical Investigations on 3 Hexylsalicylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can model molecular structures and their characteristics with high accuracy. youtube.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is a popular approach for calculating the properties of both ground and excited states, balancing computational cost with accuracy. nih.gov
For 3-hexylsalicylic acid, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be determined.
Ground State Properties : In its ground state, DFT can calculate the total energy, electron density distribution, and the dipole moment of this compound. These parameters are crucial for understanding the molecule's stability and polarity. The electron density map reveals how electrons are distributed across the molecule, highlighting electron-rich and electron-poor regions.
Excited State Properties : Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly useful for predicting how this compound would interact with light, for instance, in spectroscopic applications. TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of photons.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Unit |
| Ground State Energy | -848.5 | Hartree |
| Dipole Moment | 2.5 | Debye |
| Ionization Potential | 7.8 | eV |
| Electron Affinity | 1.2 | eV |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com
HOMO : This orbital can be considered the electron-donating part of the molecule. A higher HOMO energy level suggests a greater ability to donate electrons, indicating a higher reactivity towards electrophiles.
LUMO : This orbital is the electron-accepting part. A lower LUMO energy level points to a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl and carboxyl groups. The LUMO would likely be distributed over the carboxylic acid moiety and the aromatic ring. The hexyl group, being an electron-donating alkyl chain, would slightly raise the HOMO energy level compared to unsubstituted salicylic (B10762653) acid.
Table 2: Illustrative Frontier Molecular Orbital Energies for Salicylic Acid Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Salicylic Acid | -6.5 | -1.0 | 5.5 |
| This compound (Estimated) | -6.3 | -0.9 | 5.4 |
| Acetylsalicylic Acid | -6.8 | -1.2 | 5.6 |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
UV-Vis Spectra : Using TD-DFT, the electronic transitions and their corresponding wavelengths can be calculated. nih.gov For this compound, these calculations would predict the λ_max_ (wavelength of maximum absorption) in the ultraviolet-visible spectrum, arising from π→π* transitions within the aromatic ring and n→π* transitions involving the oxygen atoms.
NMR Chemical Shifts : DFT calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. These predicted shifts are then compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. For this compound, calculations would help distinguish the signals of the protons and carbons in the hexyl chain from those in the salicylic acid core.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other, typically larger, biological molecules. dur.ac.uk
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or enzyme). analis.com.mytue.nl
Process : The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). biomedpharmajournal.org Lower binding energies typically indicate a more stable and favorable interaction. biomedpharmajournal.org
Application : Given that salicylic acid and its derivatives are known to interact with enzymes like cyclooxygenases (COX-1 and COX-2), a hypothetical docking study of this compound could be performed with these enzymes. The results would predict the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the enzyme's active site. The hexyl group would be expected to form hydrophobic interactions within a nonpolar pocket of the binding site.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with Carboxyl Group |
| Cyclooxygenase-2 (COX-2) | Val523, Leu352 | Hydrophobic Interaction with Hexyl Chain |
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.net An MD simulation treats atoms as balls and bonds as springs, calculating the forces between atoms and how their positions and velocities change over picoseconds to nanoseconds. researchgate.net
Simulation Setup : To study this compound, it would be placed in a simulation box filled with water molecules to mimic a biological environment. rsc.org The simulation would then track the movement of the compound and the surrounding water.
In Silico Structure-Activity Relationship (SAR) Derivations for Alkylsalicylic Acids
In silico or computational methods are pivotal in modern drug discovery for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). For alkylsalicylic acids, including this compound, these investigations primarily revolve around molecular docking simulations to elucidate how structural modifications influence binding affinity to specific biological targets.
The fundamental principle of SAR for this class of compounds is to understand how the alkyl substituent on the salicylic acid scaffold affects interactions with a receptor's binding site. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Computational studies use molecular docking to place these molecules into the active site of COX enzymes (e.g., COX-1 and COX-2) to predict their binding orientation and affinity. The acetyl group of aspirin (B1665792), for instance, is known to acetylate a serine residue (Ser-530) within the COX active site, leading to irreversible inhibition. nih.gov
For alkyl-substituted salicylic acids, the length and position of the alkyl chain (such as the hexyl group in this compound) are critical determinants of activity. The alkyl chain influences the molecule's lipophilicity, which affects its ability to cross biological membranes and fit into hydrophobic pockets within the enzyme's active site. In silico models can quantify these interactions, predicting that a longer alkyl chain might lead to stronger van der Waals interactions within a hydrophobic sub-pocket of the receptor, potentially increasing inhibitory potency.
Beyond anti-inflammatory targets, the SAR of salicylic acid derivatives has been explored for other therapeutic areas. Recent computational screening has evaluated their potential as inhibitors of viral proteins, such as those from the Ebola virus. nih.gov In these studies, various salicylic acid derivatives were docked against key viral receptor proteins (VP24, VP35, and VP40) to identify promising candidates for further development. nih.gov The results indicated that derivatives targeting the VP35 protein showed superior binding energies and ligand efficiencies, suggesting their potential as antiviral agents. nih.gov
The table below lists several salicylic acid derivatives that have been part of computational or screening studies, illustrating the variety of scaffolds investigated to build SAR models.
| ID | Compound Name | Molecular Weight ( g/mol ) | Context of Study | Citation |
| 1 | Salicylic acid | 138.12 | Base compound for derivatives; anti-inflammatory; antiviral screening | nih.govnih.gov |
| 2 | Acetylsalicylic acid (Aspirin) | 180.16 | Inhibition of COX enzymes; antiviral screening | nih.govnih.gov |
| 3 | This compound | 222.28 | Used as an ion-pairing agent; listed as an analog in screening studies | scispace.com |
| 4 | Diflunisal | 250.20 | Antiviral screening against Ebola virus proteins | nih.gov |
| 5 | Salsalate | 258.23 | Antiviral screening against Ebola virus proteins | nih.gov |
| 6 | Fendosal | 304.30 | Antiviral screening against Ebola virus proteins | nih.gov |
These in silico approaches provide a robust framework for the rational design of novel alkylsalicylic acid derivatives. By systematically modifying the alkyl chain and other functional groups, researchers can predict the resulting changes in biological activity, guiding synthetic efforts toward more potent and selective compounds.
Prediction of Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to potential applications in photonics and optoelectronics, such as optical switching and data storage. physchemres.org NLO materials are characterized by their ability to alter the properties of light, a phenomenon that occurs at high light intensities, like those produced by lasers. wikipedia.org While specific theoretical studies on the NLO properties of this compound are not extensively documented in the literature, the computational methodologies for predicting such properties in organic molecules are well-established.
Theoretical predictions of NLO behavior are primarily conducted using quantum chemical computations, with Density Functional Theory (DFT) being a widely used method. ajrconline.orgresearchgate.net These calculations are employed to determine key electronic parameters that govern a molecule's NLO response. The most important of these parameters is the first-order hyperpolarizability (β), which quantifies the second-order NLO activity of a molecule. physchemres.org A large β value is a primary indicator of a promising NLO material.
The computational workflow for assessing a molecule like this compound for NLO applications would involve the following steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.
Electronic Property Calculation: Using a suitable DFT functional (such as CAM-B3LYP) and basis set (like cc-pVDZ), key electronic properties are calculated. nih.gov
Analysis of NLO-Governing Factors: The relationship between the molecular structure and its NLO response is analyzed. Key factors include:
HOMO-LUMO Energy Gap (Eg): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally correlates with easier intramolecular charge transfer (ICT) and a larger hyperpolarizability value. ajrconline.org
Dipole Moment (μ): A significant dipole moment can contribute to a stronger NLO response. nih.gov
Intramolecular Charge Transfer (ICT): The presence of electron-donating groups (like the hydroxyl and alkyl groups) and electron-withdrawing groups (like the carboxylic acid group) can facilitate charge transfer across the molecule upon excitation, which is a crucial mechanism for generating NLO effects. nih.gov
For this compound, the salicylic acid core contains both electron-donating (-OH) and electron-withdrawing (-COOH) groups. The hexyl group acts as a weak electron donor. A theoretical study would calculate how this specific arrangement influences the ICT characteristics and the resulting NLO properties.
The table below summarizes the typical computational methods and parameters used in the theoretical investigation of NLO properties for organic molecules.
| Parameter / Method | Description | Relevance to NLO Properties | Citation |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Standard method for calculating NLO parameters like hyperpolarizability. | ajrconline.orgresearchgate.net |
| First-Order Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of a molecule. | A high β value is the primary indicator of a material's potential for applications like second-harmonic generation (SHG). | physchemres.org |
| HOMO-LUMO Energy Gap (Eg) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap is often associated with enhanced NLO activity due to easier electronic transitions. | ajrconline.org |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from an electron-donor part to an electron-acceptor part of a molecule upon excitation. | A key mechanism that gives rise to large NLO responses in push-pull organic systems. | nih.gov |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Contributes to the overall NLO response. | nih.gov |
By applying these theoretical tools, it would be possible to predict whether this compound possesses significant NLO properties and to guide the design of new salicylic acid derivatives with optimized characteristics for potential use in advanced optoelectronic devices.
Biochemical and Molecular Mechanism Investigations of 3 Hexylsalicylic Acid in Preclinical Models
Modulation of Enzyme Activities by 3-Hexylsalicylic Acid in In Vitro Systems
Inhibition and Activation Kinetics of Specific Enzymes
No specific data on the inhibition or activation kinetics of enzymes modulated by this compound, such as IC50 or Ki values, have been reported in the reviewed scientific literature.
Investigation of Enzyme-Ligand Binding Interactions
There are no available studies detailing the binding interactions between this compound and specific enzymes.
Receptor Binding Profile Analysis and Ligand-Receptor Interaction Studies
Radioligand Binding Assays in Recombinant Cell Lines or Native Tissue Preparations
Information from radioligand binding assays determining the affinity (e.g., Kd, Ki) or binding capacity (Bmax) of this compound for any specific receptors is not present in the available literature.
Influence on Cellular Signaling Pathways in Model Organism Cells
Specific studies investigating the influence of this compound on cellular signaling pathways in any model organism cells have not been identified in the public scientific domain. While the parent compound, salicylic (B10762653) acid, is known to influence various signaling pathways, particularly in plants, this information cannot be extrapolated to this compound without direct experimental evidence.
Gene Expression Profiling in Response to this compound Exposure
Direct experimental studies detailing the gene expression profile in response to this compound exposure in preclinical models are not extensively documented in current literature. However, the influence of its parent compound, salicylic acid (SA), on gene regulation is well-established, providing a framework for hypothesized effects.
Salicylic acid is a key signaling molecule, particularly in plants, where it plays a critical role in developmental processes and defense responses. nih.gov Research has demonstrated that the SA-signaling pathway is integral to the control of gene expression during events like leaf senescence. nih.gov In Arabidopsis, the expression of senescence-associated genes, such as SAG12, is dependent on the presence of SA, indicating its function as a molecular switch for specific genetic programs. nih.gov Furthermore, SA has been shown to modulate the expression of genes that confer tolerance to abiotic stresses like salinity. In rosemary plants under saline conditions, SA application enhanced the expression of antioxidant-related genes (APX, SOD) and salinity-tolerance genes (bZIP62, DREB2). frontiersin.org
In mammalian systems, SA and its derivatives are also known to influence transcription. For instance, they can modulate signaling through the transcription factor NF-κB, a central regulator of inflammation. wikipedia.org Building on this, a salicylic acid-inducible gene expression system has been developed for use in human Jurkat T-cells, repurposing a bacterial repressor protein (MarR) that is responsive to SA. nih.govuh.edu This demonstrates that SA can be used to exogenously control the expression of transgenes in a mammalian context. nih.govuh.edu
The introduction of a hexyl group at the 3-position of the salicylic acid ring would significantly increase the lipophilicity of the molecule. This chemical modification is expected to alter its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with intracellular components. The increased lipophilicity could lead to enhanced cellular uptake and potentially different subcellular distribution compared to salicylic acid. Consequently, this compound might exhibit altered potency or a modified profile of gene regulation, potentially interacting differently with SA-binding proteins and other transcriptional machinery. frontiersin.org However, without direct transcriptomic data, these effects remain hypothetical.
Protein Accumulation and Post-Translational Modification Studies
Specific investigations into protein accumulation and post-translational modifications (PTMs) following exposure to this compound are limited. Insights can be drawn from studies on the parent molecule, salicylic acid, which has been shown to influence protein profiles and modifications. PTMs, such as phosphorylation, acetylation, and ubiquitination, are crucial for expanding the functional diversity of the proteome and are integral to cellular signaling. nih.gov
The acetylation of proteins, a key PTM, is a known mechanism for regulating protein function. Aspirin (B1665792) (acetylsalicylic acid) is capable of acetylating various protein targets beyond its primary cyclooxygenase targets, which may account for many of its broader biological effects. wikipedia.org Given that this compound shares the core salicylate (B1505791) structure, it may also modulate the enzymes involved in PTMs, such as kinases, phosphatases, acetyltransferases, or deacetylases.
The hexyl substituent of this compound introduces a significant nonpolar character. This amphipathic nature could facilitate its interaction with cellular membranes and membrane-bound proteins, or its entry into specific subcellular compartments. This might lead to interactions with protein-modifying enzymes that differ from those of the more polar salicylic acid, potentially resulting in a unique signature of protein accumulation and post-translational modifications. Direct proteomic studies are necessary to confirm these potential effects.
Interactions with Biological Macromolecules
Protein-Ligand Interaction Dynamics and Thermodynamics
The interaction of a ligand like this compound with a protein target is governed by thermodynamic principles, where the change in Gibbs free energy (ΔG) determines the binding affinity. This energy is a function of changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
ΔG = ΔH - TΔS
The binding of this compound to a protein's active or allosteric site would be driven by a combination of forces. The salicylic acid portion can form hydrogen bonds and electrostatic interactions, while the hexyl chain engages in hydrophobic (nonpolar) interactions. Studies on ligands with linear alkyl chains have shown that increasing the chain length can enhance binding affinity, though not always in a linear fashion. nih.gov This enhancement is often the result of a complex interplay between enthalpy and entropy.
Enthalpic Contributions (ΔH): This term reflects the energy changes from making and breaking bonds, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The hydrophobic interactions of the hexyl chain with nonpolar pockets on a protein surface are typically enthalpically favorable. acs.org
The addition of methylene (B1212753) groups from an alkyl chain can lead to increasingly favorable binding enthalpies that dominate less favorable binding entropies, a phenomenon described as an enthalpy-driven hydrophobic effect. nih.govacs.org The table below summarizes the theoretical thermodynamic contributions of the different moieties of this compound to protein binding.
| Molecular Moiety | Primary Interaction Type | Expected Enthalpy Change (ΔH) | Expected Entropy Change (ΔS) | Overall Contribution to Binding Affinity (ΔG) |
|---|---|---|---|---|
| Carboxyl and Hydroxyl Groups (Salicylate Head) | Hydrogen Bonding, Electrostatic | Favorable (Negative) | Slightly Unfavorable (Negative) | Favorable |
| Hexyl Chain (Alkyl Tail) | Hydrophobic, Van der Waals | Favorable (Negative) | Favorable (Positive, due to water displacement) | Highly Favorable |
| Whole Molecule Binding | Conformational Restriction | - | Unfavorable (Negative) | Unfavorable |
Membrane Interaction Studies and Effects on Lipid Bilayer Integrity
This compound is an amphipathic molecule, possessing a hydrophilic (polar) salicylic acid headgroup and a hydrophobic (nonpolar) hexyl tail. libretexts.org This structure strongly suggests it will interact with biological membranes, which are primarily composed of phospholipid bilayers.
The mechanism of interaction would likely involve the insertion of the lipophilic hexyl chain into the hydrophobic core of the membrane, among the fatty acid tails of the phospholipids (B1166683). mdpi.com Simultaneously, the polar carboxyl and hydroxyl groups of the salicylate head would remain at the membrane-water interface, interacting with the polar headgroups of the phospholipids and the surrounding aqueous environment.
This intercalation would have several effects on the lipid bilayer's integrity and physical properties:
Increased Membrane Fluidity: The insertion of the bulky hexyl group between the phospholipid acyl chains would disrupt the ordered packing of the lipids. This disruption reduces the van der Waals interactions between the chains, leading to an increase in membrane fluidity, effectively lowering the phase transition temperature of the lipids. mdpi.com
Altered Bilayer Thickness: The presence of the compound could cause a local thinning or thickening of the membrane, depending on the precise orientation and depth of insertion.
Changes in Permeability: By disordering the lipid packing, the compound could increase the passive permeability of the membrane to water and small ions. Studies on aspirin (acetylsalicylic acid) have shown it can increase the water permeability of phosphocholine (B91661) bilayers. nih.gov The more pronounced amphipathic nature of this compound would likely enhance this effect.
These perturbations to the membrane structure can, in turn, affect the function of embedded membrane proteins, such as ion channels and receptors, whose activities are often sensitive to the physical state of their surrounding lipid environment.
Exploration of Chelating Properties and Metal Ion Sequestration Mechanisms
The salicylic acid moiety is a well-characterized chelating agent, capable of forming stable complexes with a variety of metal ions. ijesi.orgnih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. In this compound, the chelating function is performed by the carboxyl and hydroxyl groups, which can donate electrons to form coordinate bonds with a metal cation.
The primary mechanism of metal ion sequestration by this compound involves the formation of a stable six-membered ring structure with the metal ion, as shown in the general diagram below. This bidentate chelation through the carboxylate oxygen and the phenolate (B1203915) oxygen is characteristic of salicylates. iosrjournals.org
Characterization of Coordination Chemistry with Essential and Non-Essential Metal Ions
From a coordination chemistry perspective, this compound acts as a versatile bidentate O-donor ligand, similar to salicylic acid itself. ijesi.org It typically coordinates to metal ions after deprotonation of both the carboxylic acid and the phenolic hydroxyl group, forming a salicylate dianion. The coordination results in the formation of highly stable chelate complexes. mdpi.com
Salicylates are known to form complexes with a wide range of essential and non-essential metal ions, including divalent (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and trivalent (e.g., Fe³⁺, Cr³⁺, Al³⁺) cations. iosrjournals.orgsapub.org The stoichiometry of these complexes can vary, with common ratios of metal-to-ligand being 1:1, 1:2, and 1:3, depending on the metal's charge, coordination number, and the reaction conditions.
The hexyl group at the 3-position can introduce steric hindrance, which may influence the stability and structure of the resulting metal complexes. Research on 3,6-dialkylsalicylic acids indicated that alkyl substituents could lower the stability constants of the metal complexes compared to unsubstituted salicylic acid, likely due to steric effects. capes.gov.br
The table below summarizes the typical coordination behavior of the salicylate functional group with various metal ions.
| Metal Ion | Oxidation State | Typical Coordination Geometry | Notes on Salicylate Complex |
|---|---|---|---|
| Iron (Fe) | +2, +3 | Octahedral | Forms highly stable, often colored, complexes. Can form binuclear and heterovalent complexes. sapub.org |
| Copper (Cu) | +2 | Square Planar, Distorted Octahedral | Forms mononuclear and polynuclear complexes. The phenolate oxygen can act as a bridge between two Cu(II) ions. ijesi.orgmdpi.com |
| Zinc (Zn) | +2 | Tetrahedral | Forms stable, colorless complexes. Important in biological systems. |
| Manganese (Mn) | +2, +3 | Octahedral | Salicylate can coordinate in a pentadentate chelating μ3-bridging fashion in some polynuclear complexes. ijesi.orgiosrjournals.org |
| Cobalt (Co) | +2, +3 | Octahedral | Complexes show higher antimicrobial activity than the free ligand. iosrjournals.org |
| Nickel (Ni) | +2 | Octahedral | Forms stable green-colored complexes. iosrjournals.org |
| Aluminum (Al) | +3 | Octahedral | Forms stable complexes; relevant to Al toxicity and chelation therapy. capes.gov.br |
Insufficient Information Available for Mechanistic Studies of this compound Metal-Ligand Complex Formation
The general mechanism for metal chelation by salicylic acid and its derivatives involves the coordination of a metal ion by the carboxylate and hydroxyl groups of the ligand. This interaction typically forms a stable chelate ring. Spectroscopic and crystallographic studies on these related compounds have elucidated various coordination modes, including monodentate, bidentate, and bridging formations. Furthermore, stability constants for a range of metal-salicylate complexes have been determined, providing quantitative insight into the strength of these interactions.
However, the presence of a hexyl group at the 3-position of the salicylic acid ring would introduce steric and electronic effects that could significantly influence the thermodynamics and kinetics of metal-ligand complex formation. The bulky alkyl chain might sterically hinder the approach of metal ions and affect the resulting complex's geometry and stability. Inductive effects from the hexyl group could also modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, thereby altering their coordination properties.
Without specific experimental data for this compound, any discussion on its mechanistic studies of metal-ligand complex formation would be purely speculative and not grounded in scientific evidence. Detailed research findings, including data tables of stability constants, thermodynamic parameters, and structural information from techniques such as X-ray crystallography or NMR spectroscopy, are necessary to provide a scientifically accurate account. Such specific information for this compound is not present in the currently accessible scientific literature.
Therefore, a detailed and scientifically accurate article on the "Mechanistic Studies of Metal-Ligand Complex Formation" for this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research on this particular compound.
Biological Activities and Efficacy in Non Human Biological Systems
Phytochemistry and Plant Biology Research
Role in Plant Growth, Development, and Physiological Processes in Model Plants (e.g., Arabidopsis)
There is currently no published research detailing the specific effects of 3-Hexylsalicylic acid on the growth, development, or other physiological processes of Arabidopsis or any other model plant.
Mechanisms of this compound-Induced Abiotic Stress Tolerance
No studies have been conducted to investigate or determine the mechanisms by which this compound might induce tolerance to any form of abiotic stress in plants.
Response to Heavy Metal Stress
Information regarding the role of this compound in the plant response to heavy metal stress is not available in current scientific literature.
Mitigation of Salinity and Osmotic Stress
There is no research available on the effects of this compound on mitigating salinity or osmotic stress in plants.
Adaptation to Temperature Extremes (Heat, Cold)
The role of this compound in helping plants adapt to temperature extremes has not been studied.
UV-B Radiation Response
There is no documented research on the influence of this compound on plant responses to UV-B radiation.
Based on the comprehensive search conducted, there is a significant lack of specific scientific literature and research data pertaining to the chemical compound "this compound" that would be required to adequately address the detailed outline provided in your request. The available research predominantly focuses on the parent compound, salicylic (B10762653) acid (SA), and its well-documented roles in plant biology and antimicrobial activities.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "this compound" that strictly adheres to the specified sections and subsections without resorting to speculation or inaccurately extrapolating data from salicylic acid to its hexyl derivative. Such an approach would not meet the required standards of scientific accuracy.
The extensive body of research on salicylic acid covers its involvement in:
Induction of Pathogen-Related (PR) Gene Expression: Salicylic acid is a well-known signaling molecule that induces the expression of a wide array of PR genes, which is a key component of Systemic Acquired Resistance (SAR) in plants. nih.govnih.govuniversiteitleiden.nl
Accumulation of NPR1: NONEXPRESSOR OF PR GENES 1 (NPR1) is a master regulator and a key receptor of salicylic acid, crucial for transducing the SA signal and activating downstream defense gene expression. nih.govbiorxiv.orgnih.govembopress.org
Inhibition of Pathogen Growth: Salicylic acid can inhibit the growth of various plant pathogens, partly by activating the plant's defense mechanisms and also by interfering with pathogen signaling pathways. nih.govresearchgate.netnih.gov
Impact on Antioxidant Systems: Salicylic acid plays a dual role in regulating reactive oxygen species (ROS) homeostasis. It can induce oxidative stress but also enhance the activity of antioxidant enzymes to protect the plant from damage. nih.govnih.govcas.czresearchgate.netnih.govnih.govmdpi.commdpi.com
Biosynthetic Pathways and Metabolism: The biosynthesis of salicylic acid in plants occurs primarily through two pathways originating from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. mdpi.comnih.govmtak.hufrontiersin.orgnih.govresearchgate.netnih.govnih.gov
Antimicrobial Research: Salicylic acid has been shown to possess in vitro antimicrobial activity against various bacteria and fungi. nih.govnih.govresearchgate.netresearchgate.nete3s-conferences.org
However, none of the retrieved sources provide specific data on "this compound" regarding its effects on PR gene expression, NPR1 accumulation, pathogen inhibition in plant models, its impact on plant antioxidant systems, or its specific biosynthetic pathways and metabolism. Similarly, in vitro antimicrobial studies specifically targeting "this compound" were not found.
To fulfill your request would require dedicated research studies focusing specifically on "this compound" within the contexts outlined. Without such data, any generated article would be scientifically unfounded.
Antimicrobial Research in In Vitro and Microbial Models
Investigation of Antimicrobial Efficacy Against Diverse Bacterial and Fungal Strains
Research into the antimicrobial properties of n-alkylsalicylic acids has revealed that the addition and position of an alkyl substituent on the salicylic acid ring significantly influence its efficacy against various microorganisms. asm.org Studies on a range of sodium n-alkylsalicylates, with alkyl chains from one to eighteen carbons long, have demonstrated notable activity against bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium phlei, and Candida albicans. asm.orgnih.gov
The antimicrobial characteristics of these compounds are generally comparable to those of anionic surface-active agents; however, the salicylate (B1505791) derivatives are notably more potent, particularly against S. aureus. asm.orgnih.gov A key finding from structure-activity relationship studies is that the position of the alkyl group is crucial for activity. Generally, substitution at the 3-position of the salicylic acid nucleus confers higher antimicrobial activity compared to identical substituents at the 4 or 5-positions. asm.org The length of the alkyl chain also modulates the activity, with a general trend showing an increase in potency up to a certain chain length, after which the activity may plateau or decrease depending on the target microorganism.
While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the foundational studies, the data for homologous and isomeric compounds strongly suggest its potential as an effective antimicrobial agent. The research underscores the importance of the 3-alkyl substitution pattern for enhancing the inherent antimicrobial nature of the salicylate structure. asm.org
Antimicrobial Activity of Selected Sodium n-Alkylsalicylates
The following table summarizes the minimum concentration of various n-alkylsalicylates required to inhibit the growth of selected microorganisms, illustrating the impact of alkyl chain length and substitution position. Data is derived from studies on sodium salts of n-alkylsalicylic acids. asm.org
| Compound (Substitution Position) | Alkyl Chain Length | Staphylococcus aureus (x 10⁻⁵ M) | Pseudomonas aeruginosa (x 10⁻⁴ M) | Candida albicans (x 10⁻⁴ M) |
|---|---|---|---|---|
| 3-n-Propylsalicylate | C3 | 14 | >50 | >50 |
| 3-n-Pentylsalicylate | C5 | 2.5 | >50 | 25 |
| 3-n-Heptylsalicylate | C7 | 0.7 | 25 | 7 |
| 3-n-Nonylsalicylate | C9 | 0.8 | 10 | 3 |
| 5-n-Hexylsalicylate | C6 | 1.8 | 50 | 25 |
| 5-n-Octylsalicylate | C8 | 0.8 | 15 | 7 |
Mechanistic Studies of Antimicrobial Action in Microorganisms
The antimicrobial action of salicylic acid and its derivatives, such as this compound, is believed to be multifactorial, primarily targeting the structural integrity and function of microbial cells.
The primary mechanism of action for salicylates involves the disruption of microbial cell membranes. researchgate.netnih.gov Studies on salicylic acid have demonstrated that exposure leads to the leakage of intracellular macromolecules, including nucleic acids and proteins, which indicates a compromise of both the cell wall and cell membrane. researchgate.netnih.gov This disruption of the fundamental barrier between the cell and its environment leads to a loss of cellular homeostasis and eventual cell death. In fungi, salicylic acid has been shown to directly damage the conidial plasma membrane, resulting in significant protein leakage. nih.gov
The presence of the hexyl group in this compound significantly increases its lipophilicity compared to the parent salicylic acid molecule. researchgate.net This enhanced lipophilicity is expected to facilitate a more potent interaction with the lipid bilayer of microbial membranes, thereby amplifying its membrane-disrupting capabilities. nih.govresearchgate.net While salicylic acid itself can increase the permeability of plasma membranes by affecting membrane proteins, the added lipophilic tail of the 3-hexyl derivative likely promotes its insertion into and destabilization of the lipid components of the membrane as well. nih.gov
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. Salicylic acid has been shown to interfere with biofilm formation in a variety of pathogenic bacteria. unimi.itresearchgate.net In Staphylococcus epidermidis, salicylic acid inhibits the production of essential biofilm components, including teichoic acid and slime-associated proteins. nih.gov For Pseudomonas aeruginosa, sub-inhibitory concentrations of salicylic acid can reduce biofilm formation, decrease motility, and lower the production of virulence factors like pyocyanin (B1662382) and rhamnolipids. arvojournals.orgresearchgate.net It achieves this, in part, by altering the expression of bacterial membrane proteins involved in adhesion and motility. nih.govresearchgate.net
Interestingly, in Staphylococcus aureus, salicylic acid appears to stabilize mature biofilms by impairing the accessory gene regulator (agr) quorum-sensing system, which is responsible for controlling biofilm dispersal. nih.gov This interference with cell-to-cell communication highlights a sophisticated mechanism of action beyond simple membrane disruption. Given that many of these virulence and biofilm-related processes are membrane-associated, the enhanced lipophilicity of this compound suggests it could be a potent inhibitor of these microbial community behaviors.
Synergistic Effects of this compound with Known Antimicrobial Agents in Culture
The combination of antimicrobial agents is a key strategy to combat the rise of drug-resistant microorganisms. biointerfaceresearch.com This approach, known as synergistic therapy, can result in enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of resistance development. science.gov The principle of synergy involves using a compound that, while it may have its own antimicrobial activity, also increases the susceptibility of the microorganism to a conventional antibiotic. biointerfaceresearch.com
Although specific studies investigating the synergistic effects of this compound with other antimicrobial agents have not been identified, the parent compound, salicylic acid, and other natural phytochemicals have shown promise in this area. Combining natural compounds with existing antibiotics can often neutralize microbial resistance mechanisms, leading to a significant reduction in the minimum inhibitory concentrations (MICs) of both agents. biointerfaceresearch.comekb.eg Given that this compound exhibits antimicrobial properties and has a lipophilic character that facilitates membrane interaction, it represents a promising candidate for future studies in combination therapies. Its ability to disrupt membrane integrity could potentially enhance the uptake and efficacy of other antibiotics that target intracellular processes.
Pharmacokinetic and Permeation Studies in Non-Human Animal Models and In Vitro Membrane Systems
While direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of this compound in animal models are limited, its application in modulating the permeation and pharmacokinetics of other drugs has been a subject of investigation. These studies primarily focus on its role as a lipophilic agent in ion-pair formation to enhance membrane permeability. The pharmacokinetic profiles of the parent compound, salicylic acid, have been characterized in various animal species, including sheep and poultry, but these findings are not directly transferable to its hexyl derivative due to significant differences in lipophilicity. nih.govresearchgate.net
Investigation of Ion-Pair Formation for Enhanced Membrane Permeability
A significant challenge in drug delivery is overcoming the low permeability of hydrophilic, ionizable drugs across lipophilic biological membranes. researchgate.net One effective strategy to address this is the formation of hydrophobic ion pairs. dntb.gov.ua This technique involves combining an ionized drug with an oppositely charged molecule, known as a counter-ion, to form a neutral, more lipophilic complex. nih.govresearchgate.net This neutral ion-pair can more readily partition into and diffuse across lipid membranes. researchgate.net Upon traversing the membrane and reaching a more aqueous environment, the ion-pair can dissociate, releasing the active drug. researchgate.net
This compound, as a lipophilic acid, is an excellent candidate to serve as a counter-ion for basic (cationic) drugs. Its carboxyl group provides the negative charge to interact with a positively charged drug, while the hexyl chain and benzene (B151609) ring contribute significant lipophilicity to the resulting complex. The effectiveness of the counter-ion in enhancing permeability is often related to its structural properties, such as the length of its aliphatic chain, with longer chains generally leading to greater lipophilicity and enhanced permeation. The formation of an ion-pair complex can increase the permeability coefficient of a drug by several fold compared to the drug alone. researchgate.net This approach has proven to be a simple yet successful method for enhancing the skin permeation of numerous drugs. researchgate.net
Principles of Ion-Pair Formation for Enhanced Permeability
This table outlines the key components and principles involved in using a counter-ion like this compound to enhance the membrane permeability of an ionizable drug.
| Component/Principle | Description | Role of this compound |
|---|---|---|
| Ionizable Drug | A drug that carries a positive or negative charge at physiological pH, typically exhibiting high water solubility but low membrane permeability. | Acts upon a positively charged (cationic) drug. |
| Counter-Ion | An oppositely charged molecule that pairs with the ionizable drug. | Serves as a negatively charged (anionic), lipophilic counter-ion. |
| Ion-Pair Complex | A neutral species formed by the electrostatic attraction between the drug and the counter-ion. | Forms a neutral, lipophilic complex with the cationic drug. |
| Mechanism of Enhancement | The neutral ion-pair has increased lipophilicity, allowing it to partition from the aqueous phase into the lipid membrane and diffuse across. | The hexyl chain significantly increases the overall lipophilicity of the ion-pair complex. |
| Drug Release | After passing through the membrane, the ion-pair dissociates in the aqueous environment of the target tissue, releasing the active drug. | Releases the cationic drug to exert its therapeutic effect. |
Mechanisms of Transport Across Artificial and Biological Membranes in Animal Models
The transport of this compound across both artificial and biological membranes is governed by its physicochemical properties, particularly its lipophilic nature, conferred by the hexyl side chain, and the ionizable carboxylic acid group of the salicylic acid moiety. While direct studies on this compound are not available, the mechanisms can be inferred from research on similar molecules, such as other lipophilic acids and phenolic compounds.
The primary mechanism for the transport of lipophilic compounds across biological membranes is passive diffusion. This process is driven by the concentration gradient of the solute across the membrane and does not require metabolic energy. For a molecule like this compound, its ability to partition into the lipid bilayer of the cell membrane is a key determinant of its transport rate. The lipophilicity of a compound, often quantified by its partition coefficient (log P), is directly related to its ability to traverse the hydrophobic core of the membrane. Generally, an increase in lipophilicity enhances membrane permeability.
The transport of ionizable molecules like this compound is also significantly influenced by the pH of the surrounding environment. The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of the acid. The non-ionized (protonated) form is more lipophilic and can more readily diffuse across the lipid bilayer. In acidic environments, such as the stomach, a greater proportion of this compound would exist in its non-ionized form, favoring its absorption.
In addition to passive diffusion, the interaction of the phenolic group with the membrane components can influence transport. Phenolic compounds have been shown to interact with the lipid bilayer, potentially altering membrane fluidity and permeability. Some studies suggest that phenolic compounds can form specific interactions with lipid headgroups, which may affect their translocation across the membrane.
While passive diffusion is likely the predominant mechanism, the involvement of carrier-mediated transport cannot be entirely ruled out without specific studies. For some phenolic compounds, membrane transporters have been implicated in their uptake into cells. However, the highly lipophilic nature of this compound suggests that its transport is less likely to be dependent on specific transporters compared to more polar molecules.
Interactive Data Table: Factors Influencing Membrane Transport of Lipophilic Acids
| Factor | Influence on Transport of this compound | Expected Outcome |
| Lipophilicity (Hexyl Chain) | High | Enhanced passive diffusion across the lipid bilayer. |
| Ionization (Carboxylic Acid) | pH-dependent | Increased transport at lower pH (non-ionized form). |
| Concentration Gradient | High | Increased rate of passive diffusion. |
| Membrane Fluidity | High | Increased permeability. |
| Carrier-Mediated Transport | Unlikely to be primary mechanism | Minimal contribution to overall transport. |
Metabolic Fate and Biotransformation Pathways in Ex Vivo or Animal Liver Microsome Models
The metabolic fate of this compound in the liver is anticipated to involve a series of biotransformation reactions aimed at increasing its water solubility to facilitate its excretion from the body. While direct metabolic studies on this compound are not available, its biotransformation can be predicted based on the known metabolic pathways of structurally related compounds, such as other alkyl-substituted salicylic acids and long-chain alkylphenols, studied in ex vivo liver microsome models.
Liver microsomes are a valuable in vitro tool for studying drug metabolism as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a wide range of xenobiotics.
Phase I Metabolism:
The initial biotransformation of this compound is likely to be mediated by CYP450 enzymes. The primary reactions would involve oxidation of the hexyl side chain. This can occur at several positions, leading to the formation of various hydroxylated metabolites. The most common sites of oxidation for alkyl chains are the terminal (ω) and sub-terminal (ω-1) carbons.
ω-Hydroxylation: Oxidation at the terminal carbon of the hexyl chain would produce a primary alcohol.
ω-1 Hydroxylation: Oxidation at the carbon adjacent to the terminal carbon would result in a secondary alcohol.
Further oxidation of these alcohol metabolites can occur. The primary alcohol from ω-hydroxylation can be further oxidized to an aldehyde and then to a carboxylic acid. The secondary alcohol from ω-1 hydroxylation can be oxidized to a ketone.
Another potential Phase I reaction is aromatic hydroxylation, where a hydroxyl group is added to the benzene ring of the salicylic acid moiety. However, the existing hydroxyl and carboxylic acid groups may influence the position of further hydroxylation.
Phase II Metabolism:
The metabolites generated during Phase I, as well as the parent this compound, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the functional groups of the xenobiotic, further increasing their water solubility and facilitating their elimination.
For this compound and its hydroxylated metabolites, the primary conjugation reactions are expected to be:
Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group of the salicylic acid moiety, as well as the newly formed hydroxyl groups on the hexyl chain, are all potential sites for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).
The resulting glucuronide and sulfate (B86663) conjugates are highly water-soluble and can be readily excreted in urine or bile.
Interactive Data Table: Predicted Metabolic Pathways of this compound in Liver Microsomes
| Metabolic Phase | Reaction Type | Potential Site of Metabolism | Enzyme Family | Resulting Metabolite(s) |
| Phase I | ω-Hydroxylation | Terminal carbon of the hexyl chain | CYP450 | Primary alcohol |
| Phase I | ω-1 Hydroxylation | Sub-terminal carbon of the hexyl chain | CYP450 | Secondary alcohol |
| Phase I | Further Oxidation | Alcohol metabolites | ADH, ALDH | Carboxylic acid, Ketone |
| Phase I | Aromatic Hydroxylation | Benzene ring | CYP450 | Hydroxylated salicylic acid derivative |
| Phase II | Glucuronidation | Phenolic OH, Carboxylic acid, new OH | UGTs | Glucuronide conjugates |
| Phase II | Sulfation | Phenolic OH | SULTs | Sulfate conjugates |
Emerging Research Applications and Future Directions for 3 Hexylsalicylic Acid
Development as Chemical Probes for Investigating Biological Systems
Potential in Agrochemistry for Enhancing Plant Resilience and Productivity (Non-Food/Direct Human Use)
The potential of 3-hexylsalicylic acid in agrochemistry, particularly for enhancing plant resilience and productivity in non-food applications, is an area that warrants investigation but currently lacks specific research findings. Salicylic (B10762653) acid itself is a well-known plant hormone that plays a crucial role in signaling pathways related to defense against pathogens and abiotic stress tolerance. It is plausible that the addition of a hexyl group could modify its properties, such as its uptake, transport, or interaction with plant receptors. However, without dedicated studies on this compound, its specific effects on plant resilience and productivity remain speculative. Research in this area would need to evaluate its efficacy in non-food crops used for fiber, biofuel, or ornamental purposes.
Integration of Multi-Omics Approaches in Research on this compound Interactions
The application of multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to study the interactions of this compound is not yet reported in the scientific literature. Multi-omics strategies provide a comprehensive view of the molecular changes within an organism in response to a specific stimulus. In the context of this compound, such an approach could elucidate its mechanism of action, identify its molecular targets, and reveal the broader biological pathways it modulates. However, at present, there are no published studies that have employed these integrated high-throughput techniques to investigate the biological effects of this compound.
Advanced Methodologies for Investigating Complex Biological Responses to this compound
Advanced methodologies are crucial for dissecting the complex biological responses to chemical compounds. Techniques such as high-content screening, advanced microscopy, and computational modeling are instrumental in understanding a compound's effects at the cellular and organismal level. While these methods are standard in modern biological research, their specific application to investigate the biological responses to this compound has not been detailed in available research. Future studies would benefit from employing these advanced techniques to characterize the dose-dependent effects, subcellular localization, and dynamic responses of biological systems to this compound.
Q & A
Q. What are the key physicochemical properties of 3-Hexylsalicylic acid, and how do they influence experimental design?
- Answer : The molecular weight (221 g/mol) and LogP (5.7012) of this compound indicate high lipophilicity, which impacts solubility in aqueous systems and bioavailability in biological assays . For experimental design:
- Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- Account for membrane permeability in cellular studies due to LogP >4.
- Validate solubility limits to avoid precipitation in buffer-based assays.
Q. How can researchers synthesize this compound with high purity?
- Answer : Adapt esterification protocols from salicylic acid analogs (e.g., acetylsalicylic acid synthesis):
- React salicylic acid with hexanol under acid catalysis (H₂SO₄) .
- Purify via column chromatography or recrystallization using ethanol/water mixtures.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H-NMR (δ 6.5–8.0 ppm for aromatic protons) .
Q. What standard assays are used to evaluate the biological activity of this compound?
- Answer :
- Antioxidant capacity : DPPH/FRAP assays with quercetin as a positive control .
- Plant defense response : Arabidopsis thaliana models to measure PR gene expression (e.g., qRT-PCR for PR1) .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How does the hexyl chain in this compound modulate receptor binding compared to shorter-chain analogs?
- Answer :
- Compare LogP values (e.g., this compound: 5.7012 vs. Amyl salicylate: 4.8874) to assess lipid bilayer penetration .
- Use molecular docking simulations (AutoDock Vina) to evaluate hydrophobic interactions with targets like NPR1 in plant defense pathways .
- Validate via site-directed mutagenesis of receptor binding pockets.
Q. How can conflicting data on this compound’s efficacy in plant defense be resolved?
- Answer : Perform meta-analysis of dose-response studies:
- Standardize experimental conditions (e.g., 10–100 µM concentration range in Arabidopsis) .
- Control for environmental variables (light, humidity) affecting plant hormone cross-talk.
- Use RNA-seq to identify off-target gene regulation that may explain discrepancies .
Q. What strategies mitigate cytotoxicity in mammalian cell lines during this compound testing?
- Answer :
- Optimize delivery using liposomal encapsulation to reduce direct membrane disruption .
- Conduct MTT assays with shorter exposure times (<24 hrs) to avoid saturation effects.
- Pre-treat cells with antioxidants (e.g., NAC) to counteract ROS-mediated toxicity .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Answer :
- Perform accelerated stability studies (ICH Q1A guidelines) at pH 2–8.
- Monitor degradation via LC-MS for hydrolyzed products (e.g., salicylic acid + hexanol) .
- Use phosphate/citrate buffers to simulate physiological and extreme conditions.
Methodological Best Practices
Q. What statistical approaches are recommended for clustered data in this compound studies?
- Answer :
- Apply mixed-effects models to account for repeated measurements (e.g., lme4 in R) .
- Use Bonferroni correction for multiple comparisons in gene expression datasets.
- Report effect sizes (Cohen’s d) with 95% confidence intervals .
Q. How should researchers handle batch variability in synthetic yields?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
